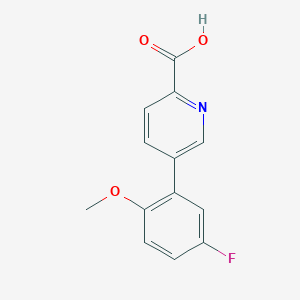
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxy-3-methylphenyl)picolinic acid (5-MMPPA) is a novel compound that has been studied for its potential applications in the scientific research field. It has a wide range of properties and uses, and has attracted the attention of many scientists and researchers. 5-MMPPA has been shown to possess a variety of biological activities, including anti-inflammatory and antioxidant effects. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments.
Scientific Research Applications
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been studied for its potential anti-inflammatory and antioxidant activities. In addition, it has been used in the synthesis of other compounds and materials, and has been studied for its potential applications in drug delivery and other laboratory experiments. It has also been studied for its potential applications in the field of nanotechnology, as it can be used to create nanomaterials with unique properties.
Mechanism of Action
The exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that it may act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. In addition, it may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. In addition, it has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to have protective effects against oxidative damage to DNA and proteins.
Advantages and Limitations for Lab Experiments
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the overall yield of the reaction is typically in the range of 60-70%. In addition, it is relatively stable and can be stored at room temperature. However, it is important to note that the exact mechanism of action of 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is not yet fully understood, and further research is needed to explore its potential applications in the scientific research field.
Future Directions
The potential future directions for 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% are numerous. Further research is needed to explore its potential applications in the field of nanotechnology, as well as its potential anti-inflammatory and antioxidant activities. In addition, further research is needed to explore its potential applications in drug delivery and other laboratory experiments. Finally, further research is needed to better understand its exact mechanism of action and to explore its potential biochemical and physiological effects.
Synthesis Methods
5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-methoxy-3-methylphenol with pyridine-2-carboxaldehyde in the presence of a base catalyst. This reaction produces the intermediate compound 4-methoxy-3-methylphenyl-2-pyridone. The next step involves the reaction of the intermediate compound with acetic anhydride in the presence of a base catalyst. This reaction produces 5-(4-Methoxy-3-methylphenyl)picolinic acid, 95% as the final product. The overall yield of the reaction is typically in the range of 60-70%.
properties
IUPAC Name |
5-(4-methoxy-3-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(4-6-13(9)18-2)11-3-5-12(14(16)17)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVONVZZTGDFYFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














